N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide
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Overview
Description
N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C21H21NO2S . It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Forms various substituted sulfonamides.
Scientific Research Applications
N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-methylbenzenesulfonamide
- N-phenyl-N-ethylbenzenesulfonamide
- N-phenyl-N-propylbenzenesulfonamide
Uniqueness
N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other sulfonamides may not be as effective .
Properties
Molecular Formula |
C21H21NO2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-17-13-14-21(15-18(17)2)25(23,24)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 |
InChI Key |
FOZQKXNRHKWOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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